molecular formula C10H10KNO3S B3373516 Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate CAS No. 1007190-42-2

Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate

Cat. No.: B3373516
CAS No.: 1007190-42-2
M. Wt: 263.36 g/mol
InChI Key: RGGQDGRKURHWRL-UHFFFAOYSA-M
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Description

Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate: is a chemical compound with the molecular formula C10H10KNO3S and a molecular weight of 263.36 g/mol . This compound is known for its unique structure, which includes a potassium ion, an acetamidophenyl group, and a sulfanylacetate group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of 4-acetamidophenol with thioglycolic acid in the presence of a base such as potassium hydroxide . The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Substitution reactions may involve the replacement of the sulfanyl group with other functional groups using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield 4-acetamidophenol sulfate .

  • Reduction: Reduction reactions can produce 4-acetamidophenyl thiol .

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: this compound is employed in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, and oxidative stress.

Comparison with Similar Compounds

  • Potassium 2-[(4-hydroxyphenyl)sulfanyl]acetate: Similar structure but lacks the acetamido group.

  • Potassium 2-[(4-methoxyphenyl)sulfanyl]acetate: Similar structure but with a methoxy group instead of acetamido.

Uniqueness: Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties not found in its similar counterparts.

Properties

IUPAC Name

potassium;2-(4-acetamidophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S.K/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGQDGRKURHWRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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